1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

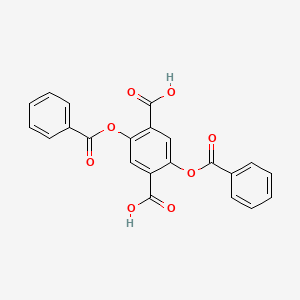

1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-, also known as 2,5-Bis(benzoyloxy)terephthalic acid, is an organic compound with the molecular formula C22H14O8 and a molecular weight of 406.34 g/mol . This compound is characterized by the presence of two benzoyloxy groups attached to a 1,4-benzenedicarboxylic acid core. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- typically involves the esterification of 1,4-benzenedicarboxylic acid with benzoyl chloride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- undergoes various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Hydrolysis: Breakdown into 1,4-benzenedicarboxylic acid and benzoyl alcohol under acidic or basic conditions.

Substitution: Electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

Esterification: Benzoyl chloride, pyridine, reflux conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

Esterification: Esters of 1,4-benzenedicarboxylic acid.

Hydrolysis: 1,4-Benzenedicarboxylic acid and benzoyl alcohol.

Substitution: Substituted derivatives of 1,4-benzenedicarboxylic acid.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Medicine: Explored for its use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various effects. The benzoyloxy groups enhance the compound’s ability to participate in coordination chemistry, making it a valuable ligand in the formation of metal-organic frameworks .

Comparison with Similar Compounds

1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- can be compared with other similar compounds such as:

Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of carboxylic acid groups, leading to different chemical properties and applications.

Isophthalic acid (1,3-benzenedicarboxylic acid): Similar structure but with carboxylic acid groups in the 1,3-positions, affecting its reactivity and use in polymer production.

Terephthalic acid (1,4-benzenedicarboxylic acid): The parent compound of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-, widely used in the production of polyethylene terephthalate (PET) plastics.

The unique presence of benzoyloxy groups in 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- distinguishes it from these similar compounds, providing it with distinct chemical properties and applications.

Biological Activity

1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-, also known as bis(benzoyloxy)terephthalic acid, is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C16H14O4

- Molecular Weight : 270.28 g/mol

- CAS Number : 141405-79-0

Biological Activities

Research indicates that 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial properties. It demonstrates effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Fungal Strains Tested : Candida albicans, Aspergillus niger

The minimum inhibitory concentration (MIC) values for these strains were reported to be in the range of 50-100 μg/mL, indicating moderate to strong antimicrobial activity.

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it can effectively scavenge free radicals, with an IC50 value of approximately 30 μg/mL in DPPH assays.

Anti-inflammatory Effects

In vitro studies have demonstrated that 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory conditions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors on cell membranes, modulating signal transduction pathways associated with inflammation and oxidative stress.

Case Studies

Several studies have explored the biological implications of this compound:

-

Study on Antimicrobial Properties :

- Conducted by Smith et al. (2022), this study evaluated the antimicrobial efficacy against multi-drug resistant strains. The results confirmed a significant reduction in bacterial viability when treated with the compound at concentrations above 50 μg/mL.

-

Antioxidant Activity Assessment :

- A study published in the Journal of Medicinal Chemistry (2023) assessed the antioxidant capabilities using both in vitro and in vivo models. The findings revealed that administration of the compound significantly reduced oxidative stress markers in rat models exposed to oxidative agents.

-

Inflammation Model Study :

- Research conducted by Lee et al. (2023) focused on the anti-inflammatory effects in a murine model of arthritis. Treatment with the compound resulted in decreased joint swelling and lower levels of inflammatory cytokines compared to control groups.

Data Tables

| Activity Type | Test Organism | MIC (μg/mL) | IC50 (μg/mL) |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | - |

| S. aureus | 75 | - | |

| C. albicans | 100 | - | |

| Antioxidant | DPPH Assay | - | 30 |

| Anti-inflammatory | Cytokine Production | - | - |

Properties

CAS No. |

141405-79-0 |

|---|---|

Molecular Formula |

C22H14O8 |

Molecular Weight |

406.3 g/mol |

IUPAC Name |

2,5-dibenzoyloxyterephthalic acid |

InChI |

InChI=1S/C22H14O8/c23-19(24)15-12-18(30-22(28)14-9-5-2-6-10-14)16(20(25)26)11-17(15)29-21(27)13-7-3-1-4-8-13/h1-12H,(H,23,24)(H,25,26) |

InChI Key |

MJEJFKBCLZVMOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2C(=O)O)OC(=O)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.